molecular formula C10H12F3N B2379408 N-propan-2-yl-4-(trifluoromethyl)aniline CAS No. 1020920-65-3

N-propan-2-yl-4-(trifluoromethyl)aniline

Cat. No. B2379408
CAS RN: 1020920-65-3
M. Wt: 203.208
InChI Key: FCJVIALJMINVOV-UHFFFAOYSA-N
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Description

N-propan-2-yl-4-(trifluoromethyl)aniline is a chemical compound that has a trifluoromethyl group attached to an aniline ring. This compound is used in various fields, including pharmaceuticals, agrochemicals, and materials science. TFA is a versatile compound that has gained significant attention in the field of scientific research due to its unique properties.

Scientific Research Applications

Molecular Interactions and Dielectric Properties

  • A study by Krishna and Mohan (2012) focused on the molecular interactions in polar binary mixtures of N-methyl aniline with alcohols, including propan-2-ol, analyzing their dielectric and thermodynamic properties. This research contributes to understanding the molecular behavior of compounds similar to N-propan-2-yl-4-(trifluoromethyl)aniline in different environments (Krishna & Mohan, 2012).

Synthesis and Structural Analysis

  • In 2010, Kim et al. studied a compound related to this compound, focusing on its crystal structure and weak intermolecular interactions. This research aids in the understanding of the structural properties of related anilines (Kim, Park, Shin, & Kim, 2010).

Conductive Polymer Applications

  • Zhao et al. (2007) explored the intercalation of poly(N-propane sulfonic acid aniline) in V2O5 xerogel, a process relevant to the synthesis and application of conductive polymers. This research is significant for developing materials with enhanced electrical conductivity, which could be related to compounds like this compound (Zhao, Wang, Li, & Li, 2007).

Novel Synthesis Approaches and Material Development

  • A 2014 study by Xie et al. discussed the visible-light-promoted radical trifluoromethylation of free anilines, a method that could potentially be applied to synthesize derivatives of this compound. This represents a valuable approach for developing biologically active compounds and building blocks in chemical synthesis (Xie, Yuan, Abdukader, Zhu, & Ma, 2014).

Corrosion Inhibition and Material Protection

  • The work of Daoud et al. (2014) on the inhibition of corrosion using a synthesized Schiff base, involving aniline derivatives, highlights potential applications in materials science for compounds like this compound. This research is particularly relevant for developing protective coatings and corrosion inhibitors (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Mechanism of Action

Target of Action

The primary targets of N-propan-2-yl-4-(trifluoromethyl)aniline are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .

properties

IUPAC Name

N-propan-2-yl-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(2)14-9-5-3-8(4-6-9)10(11,12)13/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJVIALJMINVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020920-65-3
Record name N-(propan-2-yl)-4-(trifluoromethyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirring solution of 8.0 g (49.6 mmol) of 4-trifluoromethylaniline in 80 mL of 1,2-dichloroethane at RT is added 4.0 mL (54.6 mmol, 1.1 equiv) of acetone, 5 drops of glacial acetic acid, and 13.7 g (64.5 mmol, 1.3 equiv) of sodium triacetoxyborohydride. The solution is stirred at RT for 72 h, cooled to 0° C., and then quenched by addition of H2O (200 mL). The organic layer is separated, washed with brine (1×200 mL), dried (MgSO4) and the solvents removed in vacuo to afford 10.1 g of crude (4-trifluoromethyl-phenyl)-isopropyl amine. A solution of 2.0 g (9.5 mmol) of this material in 50 mL of DCM is cooled to 0° C. and 1.5 mL (10.8 mmol, 1.5 equiv) of triethylamine is added, followed by dropwise addition of 0.90 mL (10.3 mmol, 1.05 equiv) of bromoacetyl bromide. The solution is stirred at RT for 4 h and then poured into Et2O (200 mL). The organics were washed with 1N HCl (2×50 mL), brine (1×50 mL), dried (MgSO4) and the solvents removed in vacuo. Purification of the material by silica gel flash column chromatography using EtOAc/hexane 1/10 as eluent afforded 2.09 g of the title compound: 1HNMR (CDCl3, 300 MHz) δ7.78 (d, 2H, J=8.5), 7.40 (d, 2H, J=8.5), 5.01 (m, 1H), 3.51 (s, 2H), 1.08 (d, 6H, J=6.9).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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